

Piperazine-2-carboxylic acid fundamental properties

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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

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An In-depth Technical Guide to **Piperazine-2-carboxylic Acid**: Core Properties and Applications

Abstract

Piperazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural framework, incorporating both a secondary amine and a carboxylic acid functional group, renders it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis methodologies, and biological applications of **piperazine-2-carboxylic acid** and its derivatives. Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers and drug development professionals in leveraging this valuable chemical entity.

Core Physicochemical Properties

Piperazine-2-carboxylic acid is a solid at room temperature with a defined set of physical and chemical characteristics. These properties are crucial for its handling, reaction setup, and application in various synthetic and biological contexts. The core quantitative data are summarized in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1][2][3]
Molecular Weight	130.15 g/mol	[1][3][4]
CAS Number	2762-32-5	[1][3]
Melting Point	265 °C (decomposition)	[4]
Boiling Point	313.6 ± 37.0 °C (Predicted)	[4]
pKa Values	pKa1: 1.90 ± 0.20 (Predicted), pKa2: 5.41, pKa3: 9.53 (at 22°C)	[4][5]
Appearance	Brown to white powder/crystals	[2]
Solubility	Low solubility in water; higher in some organic solvents.	[6]

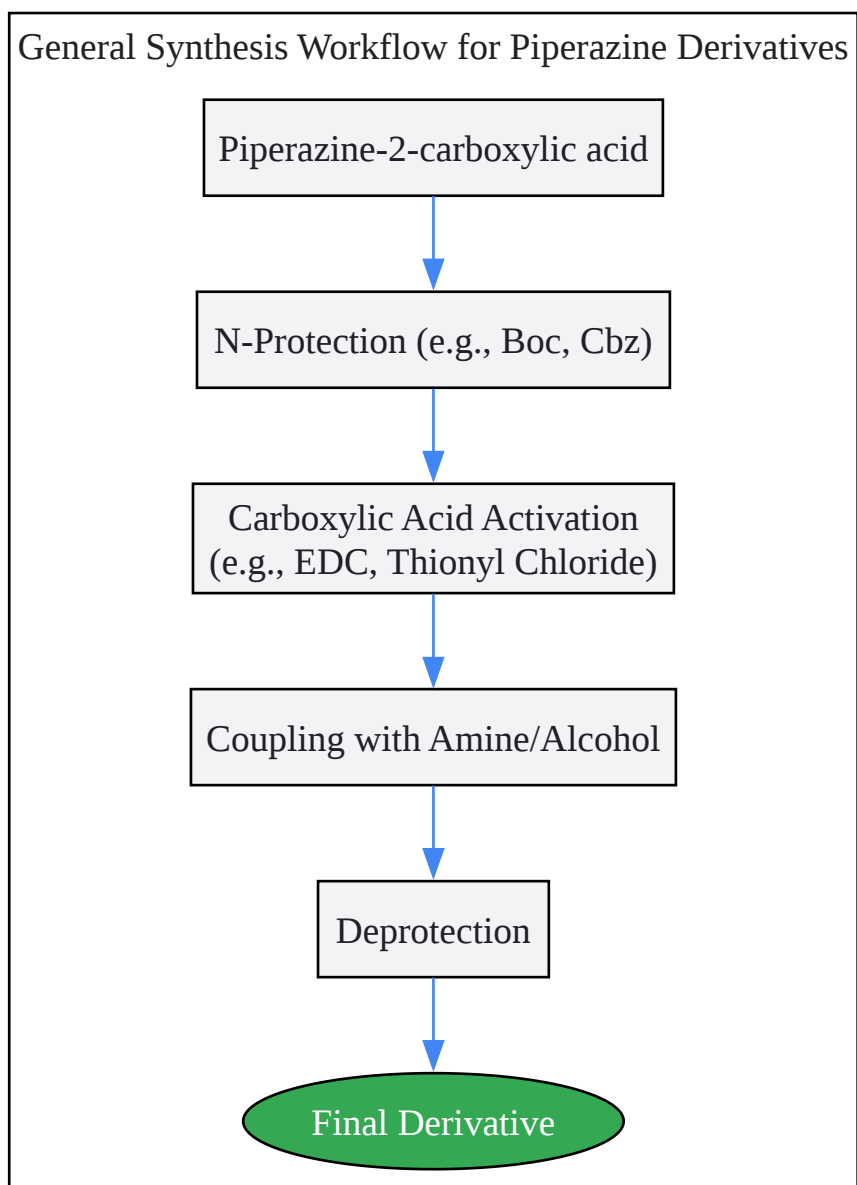
Synthesis and Reactivity

The synthesis of **piperazine-2-carboxylic acid** and its derivatives often involves multi-step processes that may include the use of protecting groups to achieve regioselectivity. The presence of two nitrogen atoms and a carboxylic acid group allows for a wide range of chemical modifications.

General Synthesis Strategies

One common approach to synthesizing the piperazine core involves the cyclization of an appropriate aniline intermediate with bis(2-chloroethyl)amine hydrochloride.[7][8] For producing optically active **piperazine-2-carboxylic acid** derivatives, a key industrial method is the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, which avoids racemic resolution.[9]

The reactivity of the **piperazine-2-carboxylic acid** scaffold is heavily influenced by the strategic use of protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the nitrogen atoms.[6][10] This allows for selective reactions at either the unprotected nitrogen or the carboxylic acid group.



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Figure 1: Generalized synthetic workflow for derivatives.

Key Chemical Reactions

- **Amide Bond Formation:** The carboxylic acid group is readily converted into amides by coupling with various amines, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).^[11]

- Esterification: The carboxylic acid can be esterified, for instance, by reaction with methyl iodide in the presence of a base.[12]
- N-Alkylation/N-Arylation: The secondary amine groups of the piperazine ring can be functionalized through reactions with alkyl or aryl halides.[7]

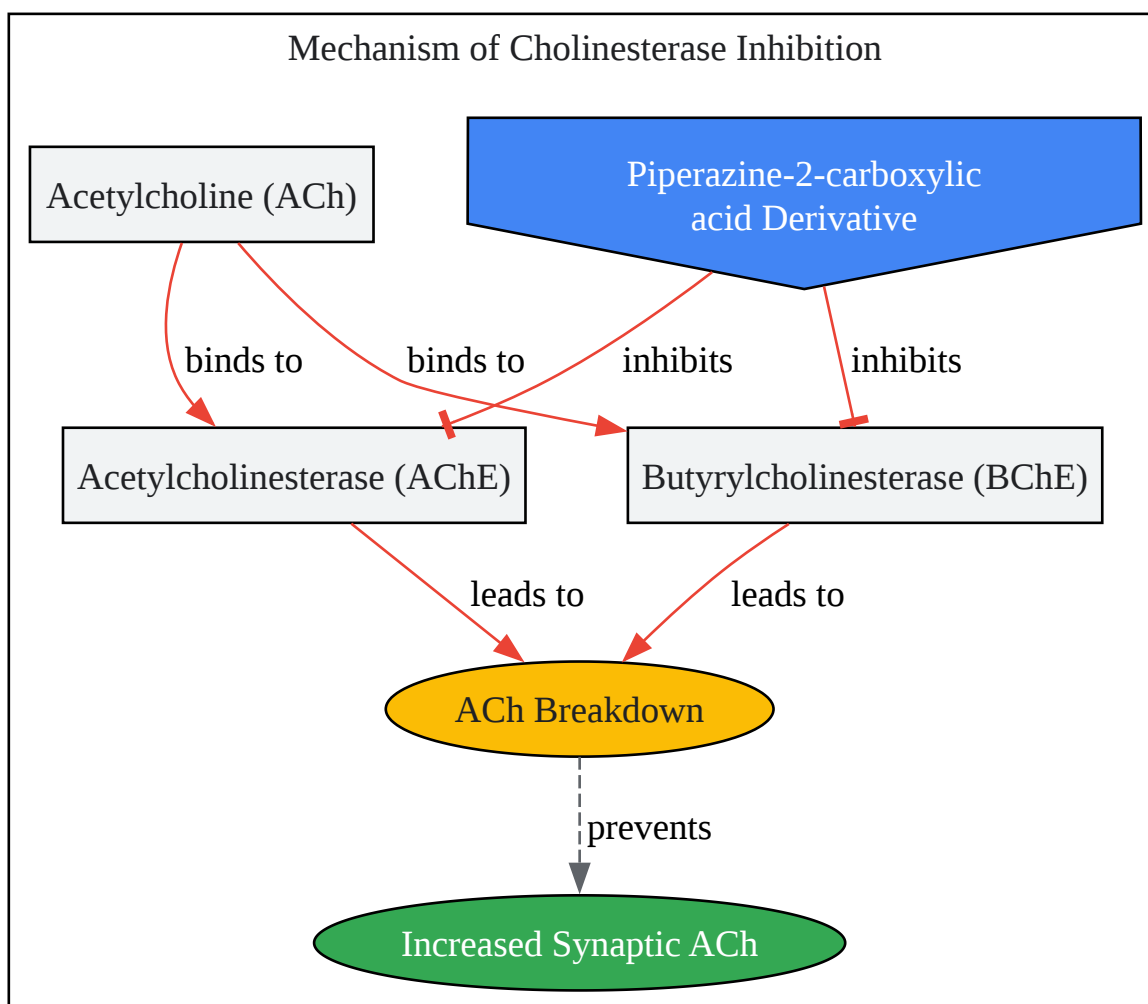
Applications and Biological Activity

Piperazine-2-carboxylic acid is a crucial building block in the development of a wide range of therapeutic agents.[2] Its derivatives have shown significant potential in various disease areas. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, often improving the pharmacokinetic properties of drug candidates, such as water solubility and oral bioavailability.[13]

- Anti-Alzheimer's Agents: Derivatives of **piperazine-2-carboxylic acid** have been designed as multi-target-directed ligands for Alzheimer's disease.[14] These compounds can act as competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms.[14]
- Antimicrobial and Antifungal Agents: Various substituted piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity against pathogens like *Staphylococcus aureus* and *Aspergillus* species.[7][8][15]
- Antidepressant and Antipsychotic Potential: The piperazine structure is a core component of many drugs targeting the central nervous system.[13] Novel derivatives have been evaluated for their potential antidepressant activity through interaction with serotonin receptors like 5-HT1A.[16]
- Anti-inflammatory and Analgesic Agents: The scaffold is widely used in the synthesis of molecules with anti-inflammatory and analgesic properties.[2]
- Agrochemicals: Beyond pharmaceuticals, it is also utilized in formulating effective herbicides and pesticides.[2]

Signaling Pathway: Cholinesterase Inhibition

In the context of Alzheimer's disease, certain **piperazine-2-carboxylic acid** derivatives function by inhibiting the enzymes that break down acetylcholine. This mechanism is depicted below.



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Figure 2: Inhibition of AChE and BChE by a P2CA derivative.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of **piperazine-2-carboxylic acid** derivatives.

Protocol: Synthesis of (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid

This protocol describes the N-protection of **piperazine-2-carboxylic acid**, a common initial step for further derivatization.

Materials:

- **Piperazine-2-carboxylic acid** dihydrochloride[12]
- Potassium hydroxide[12]
- Methanol[12]
- 1,4-Dioxane[12]
- Di-tert-butyl dicarbonate (Boc₂O)[12]
- Water[12]

Procedure:

- A solution of potassium hydroxide (2.0 eq) in methanol is added to a suspension of **piperazine-2-carboxylic acid** dihydrochloride (1.0 eq) in methanol. The mixture is stirred at room temperature for 1 hour.[12]
- The methanol is removed under reduced pressure. The residue is dissolved in a mixture of water and 1,4-dioxane to obtain a solution of free **piperazine-2-carboxylic acid**. [12]
- A solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in a 1,4-dioxane/water mixture is added to the solution from step 2.[12]
- The reaction mixture is stirred at room temperature overnight.[12]
- The resulting product, 4-tert-butoxycarbonyl-**piperazine-2-carboxylic acid**, can be isolated by filtration if it precipitates as a solid. Further extraction of the aqueous phase with an organic solvent like ethyl acetate may be required to recover all the product.[12]

Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against AChE and BChE. [\[14\]](#)

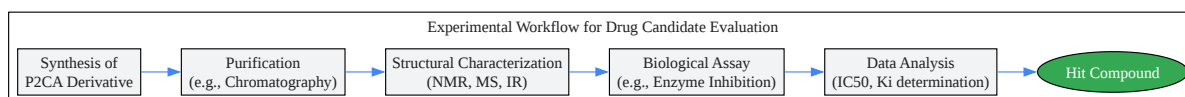
Materials:

- Acetylcholinesterase (from *Electrophorus electricus*) or Butyrylcholinesterase (from equine serum)[\[14\]](#)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds (piperazine derivatives)
- Donepezil or Tacrine as a reference inhibitor[\[14\]](#)

Procedure:

- Prepare solutions of the enzyme, substrate, DTNB, and test compounds in a phosphate buffer.
- In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound or reference inhibitor.
- Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.
- Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

- Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value (the concentration required to inhibit 50% of the enzyme activity).
- To understand the mechanism, Lineweaver-Burk plot analysis can be performed by measuring reaction rates at different substrate concentrations.[14]



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Figure 3: A typical experimental workflow for evaluation.

Conclusion

Piperazine-2-carboxylic acid stands as a cornerstone scaffold in modern medicinal chemistry. Its favorable physicochemical properties and versatile reactivity allow for the creation of large libraries of compounds with diverse biological activities. From targeting complex neurodegenerative diseases like Alzheimer's to combating microbial resistance, the derivatives of this compound continue to be a fertile ground for the discovery of new therapeutic agents. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this remarkable molecule.

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